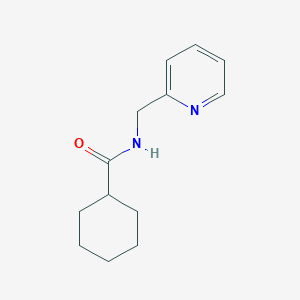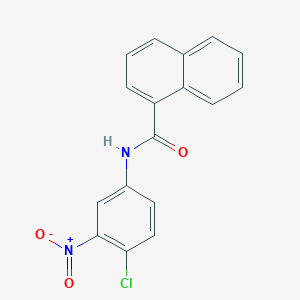
N-(4-chloro-3-nitrophenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly referred to as CNP-Nap or NCLA. In
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-naphthamide involves the cleavage of the amide bond by proteolytic enzymes. This cleavage results in the release of a fluorescent molecule, which can be detected using spectroscopic techniques. The fluorescence intensity of the released molecule is directly proportional to the activity of the proteolytic enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. This compound is non-toxic and does not interfere with the normal functioning of cells. However, it is important to note that the use of this compound in high concentrations may lead to false positive results in protease assays.
Advantages and Limitations for Lab Experiments
N-(4-chloro-3-nitrophenyl)-1-naphthamide has several advantages for use in lab experiments. This compound is highly sensitive and can detect low levels of protease activity. It is also relatively easy to use and does not require specialized equipment. However, the use of this compound is limited by its specificity for certain types of proteases. It is not suitable for the detection of all proteases and may lead to false negative results in some assays.
Future Directions
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-1-naphthamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another potential direction is the use of this compound in the development of new diagnostic tools for the detection of protease activity in biological systems. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion:
This compound is a compound that has significant potential for use in scientific research. Its sensitivity and ease of use make it a valuable tool for the detection of protease activity in biological systems. However, the use of this compound is limited by its specificity for certain types of proteases and its potential for false positive results. Further research is needed to explore the potential applications of this compound in other fields and to develop new protease inhibitors for the treatment of diseases.
Synthesis Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-1-naphthamide is a complex process that involves multiple steps. The first step involves the reaction of 4-chloro-3-nitroaniline with naphthalene-1,2-diamine in the presence of a suitable solvent. The resulting product is then subjected to further reactions to obtain the final product, this compound. The synthesis of this compound requires a high degree of precision and expertise in organic chemistry.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1-naphthamide has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate for the detection of proteolytic enzymes, such as cathepsins and caspases. It is also used as a fluorescent probe to detect the activity of proteases in biological systems. This compound has also been used in the development of inhibitors for proteases, which have potential applications in the treatment of various diseases.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-15-9-8-12(10-16(15)20(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLYBDULJRKMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


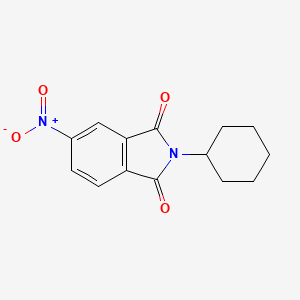
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
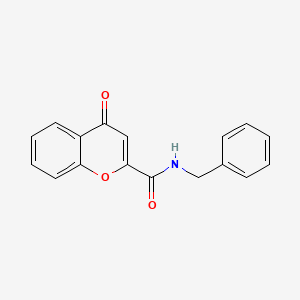
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
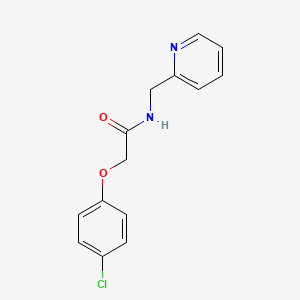
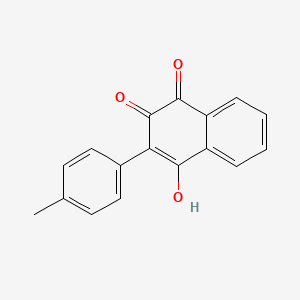

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
